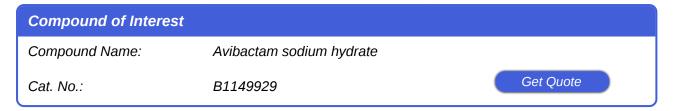


# Application Notes and Protocols for Avibactam Sodium Hydrate in Antimicrobial Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **avibactam sodium hydrate** in antimicrobial susceptibility testing (AST). Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that restores the in vitro activity of  $\beta$ -lactam antibiotics against many resistant Gramnegative bacteria.[1][2][3] It is most commonly tested in combination with ceftazidime or aztreonam.

## Introduction to Avibactam

**Avibactam sodium hydrate** is a potent inhibitor of Ambler Class A, Class C, and some Class D serine  $\beta$ -lactamases.[1][2][4] These enzymes are a primary mechanism of resistance to  $\beta$ -lactam antibiotics in Gram-negative bacteria. By inactivating these  $\beta$ -lactamases, avibactam restores the efficacy of partner antibiotics.[1][2] Avibactam itself possesses minimal intrinsic antibacterial activity.[1] Due to its mechanism, it is not active against metallo- $\beta$ -lactamases (MBLs) from Ambler Class B.[1]

The chemical and physical properties of **avibactam sodium hydrate** and avibactam sodium are summarized below.

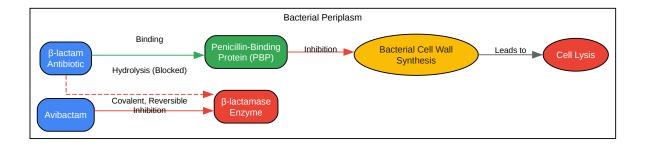
Table 1: Chemical and Physical Properties of **Avibactam Sodium Hydrate** and Avibactam Sodium



Property	Avibactam Sodium Hydrate	Avibactam Sodium	
Molecular Formula	C7H12N3NaO7S[5]	C7H10N3NaO6S[6]	
Molecular Weight	305.24 g/mol [5]	287.23 g/mol [6]	
Appearance	White to off-white solid, powder, or crystalline form	Not specified	
Solubility	Soluble in water	Not specified	
CAS Number	2938989-90-1[7]	1192491-61-4[6]	

## **Mechanism of Action**

Avibactam functions by forming a covalent, yet reversible, bond with the serine residue in the active site of  $\beta$ -lactamase enzymes.[2][8] This acylation process inactivates the enzyme, preventing it from hydrolyzing the  $\beta$ -lactam ring of the partner antibiotic. The partner antibiotic is then free to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[9] The reversibility of the avibactam-enzyme complex is slow, allowing for sustained inhibition of the  $\beta$ -lactamases.[10]



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**Figure 1:** Mechanism of action of avibactam in combination with a  $\beta$ -lactam antibiotic.

# **Antimicrobial Susceptibility Testing Protocols**



Standardized methods for AST of avibactam combinations are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is the reference method.[11]

## **Broth Microdilution (BMD)**

BMD is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For avibactam combinations, a fixed concentration of avibactam is typically used with serial two-fold dilutions of the partner antibiotic.

Experimental Protocol: Broth Microdilution for Ceftazidime-Avibactam

- Materials:
  - Ceftazidime and avibactam sodium hydrate powders
  - Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
  - 96-well microtiter plates
  - Bacterial inoculum standardized to 0.5 McFarland turbidity
  - Sterile saline or water
  - Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)[13]
- Preparation of Reagents:
  - Prepare stock solutions of ceftazidime and avibactam according to CLSI M07 guidelines.
  - Prepare working solutions of ceftazidime at 2x the final desired concentrations in CAMHB.
  - Prepare a working solution of avibactam in CAMHB to achieve a constant final concentration of 4 μg/mL in each well.[1]
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline.

## Methodological & Application





- Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup>
  CFU/mL in each well of the microtiter plate.[12]

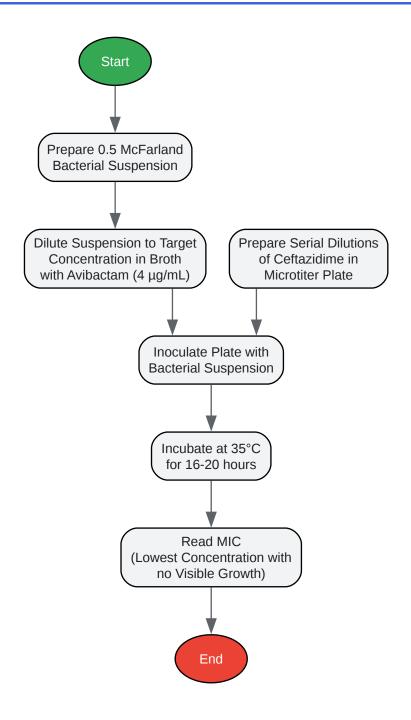
#### Assay Procedure:

- Dispense 50 μL of the 2x ceftazidime working solutions into the appropriate wells of the microtiter plate.
- $\circ$  Add 50  $\mu$ L of the prepared bacterial inoculum containing avibactam to each well. The final volume in each well will be 100  $\mu$ L.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

#### • Interpretation of Results:

- The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.
- Interpret the MIC values according to current CLSI or EUCAST breakpoints.





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Figure 2: Workflow for Broth Microdilution (BMD) susceptibility testing.

## **Disk Diffusion (Kirby-Bauer)**

The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism.



Experimental Protocol: Disk Diffusion for Ceftazidime-Avibactam

#### Materials:

- Ceftazidime-avibactam disks (e.g., 30/20 μg or 10/4 μg). Note: Performance may vary by disk content.[14]
- Mueller-Hinton Agar (MHA) plates.[14]
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Sterile swabs.
- QC strains.

#### Procedure:

- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
- Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of growth.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the ceftazidime-avibactam disk to the surface of the agar.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
  - Measure the diameter of the zone of inhibition in millimeters.
  - Interpret the zone diameter according to current CLSI or EUCAST breakpoints.

## **Gradient Diffusion (E-test)**

The E-test uses a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.



Experimental Protocol: E-test for Ceftazidime-Avibactam

#### Materials:

- Ceftazidime-avibactam E-test strips (e.g., 0.016-256 μg/mL for ceftazidime with a fixed concentration of 4 μg/mL avibactam).[13][15]
- MHA plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Sterile swabs.
- QC strains.

#### Procedure:

- Inoculate an MHA plate with the test organism as described for the disk diffusion method.
- Allow the plate to dry.
- Aseptically apply the E-test strip to the agar surface.
- Incubate the plates at  $35^{\circ}$ C  $\pm$   $2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
  - An elliptical zone of inhibition will form around the strip.
  - Read the MIC value where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]
  - Interpret the MIC value according to current CLSI or EUCAST breakpoints.

## **Combination Testing for MBL-producing Organisms**

Since avibactam does not inhibit MBLs, combinations such as ceftazidime-avibactam are ineffective against MBL-producing organisms. However, the combination of aztreonam (which is stable to MBL hydrolysis) and ceftazidime-avibactam (where avibactam inhibits co-produced



ESBLs or KPCs) can be an effective treatment option.[16][17] Several methods are used to test this in vitro.

Experimental Protocol: Broth Disk Elution (BDE) for Aztreonam-Avibactam

This method, recently adopted by CLSI, is a practical approach for clinical labs.[18][19]

- Materials:
  - Aztreonam (30 μg) and Ceftazidime-avibactam (30/20 μg) disks.
  - Tubes containing 2 mL of CAMHB.
  - Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Procedure:
  - Prepare a 0.5 McFarland suspension of the test organism in saline.
  - Dilute the suspension 1:20 in saline.
  - Add one aztreonam disk and one ceftazidime-avibactam disk to a tube containing 2 mL of CAMHB. This creates a final concentration of approximately 15 μg/mL of aztreonam and 15 μg/mL of ceftazidime with 10 μg/mL of avibactam.
  - Inoculate the tube with 50 μL of the diluted bacterial suspension.
  - Incubate at 35°C ± 2°C for 16-20 hours.
- Interpretation of Results:
  - Examine the tube for turbidity.
  - Absence of turbidity indicates susceptibility to the combination.

# **Quality Control**

Routine quality control testing is essential to ensure the accuracy and reproducibility of AST results. Specific QC strains and their expected MIC ranges or zone diameters are provided by



CLSI and EUCAST.

Table 2: CLSI-Approved Broth Microdilution MIC Quality Control Ranges for Avibactam Combinations

Combination	QC Strain	MIC Range (μg/mL)
Ceftibuten-Avibactam (fixed 4 μg/mL)	Escherichia coli ATCC 25922	0.016/4 to 0.12/4[20][21][22]
Escherichia coli NCTC 13353	0.03/4 to 0.12/4[20][21][22]	
Klebsiella pneumoniae ATCC 700603	0.06/4 to 0.25/4[20][21][22]	
Klebsiella pneumoniae ATCC BAA-1705	0.03/4 to 0.25/4[20][21][22]	_
Klebsiella pneumoniae ATCC BAA-2814	0.12/4 to 0.5/4[20][21][22]	
Ceftazidime-Avibactam (fixed 4 μg/mL)	Escherichia coli ATCC 25922	0.06/4 to 0.5/4
Klebsiella pneumoniae ATCC 700603	0.25/4 to 1/4	
Pseudomonas aeruginosa ATCC 27853	1/4 to 4/4	_

Note: Ceftazidime-Avibactam QC ranges are based on CLSI M100 documents. Always refer to the latest version of the relevant standards.

# **Data Interpretation**

Interpretive criteria for avibactam combinations are dependent on the partner drug, the organism being tested, and the testing methodology. These breakpoints are published by regulatory bodies like the FDA, CLSI, and EUCAST.[23][24]

Table 3: Example Interpretive Criteria for Ceftazidime-Avibactam (fixed 4 μg/mL avibactam)



Organism Group	Method	Susceptible	Intermediate	Resistant
Enterobacterales & P. aeruginosa	MIC (μg/mL)	≤ 8/4	16/4	≥ 32/4
Disk Diffusion (mm)	≥ 21	18-20	≤ 17	

Note: These values are for illustrative purposes. Always consult the most current CLSI M100 or EUCAST breakpoint tables for clinical interpretation.

## Conclusion

**Avibactam sodium hydrate** is a critical component in combating resistance in Gram-negative bacteria. Accurate and standardized antimicrobial susceptibility testing is paramount for its effective clinical use. The protocols and data presented here provide a comprehensive guide for researchers and laboratory professionals. Adherence to established guidelines from bodies such as CLSI and EUCAST is essential for reliable and reproducible results.

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